molecular formula C18H24N2S B5707469 1-(2,5-dimethylphenyl)-4-[(5-methylthiophen-2-yl)methyl]piperazine

1-(2,5-dimethylphenyl)-4-[(5-methylthiophen-2-yl)methyl]piperazine

Cat. No.: B5707469
M. Wt: 300.5 g/mol
InChI Key: NOZLHKFLIODZNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dimethylphenyl)-4-[(5-methylthiophen-2-yl)methyl]piperazine is a chemical compound with the molecular formula C10H16N2S. It is known for its unique structure, which includes a piperazine ring substituted with a 2,5-dimethylphenyl group and a 5-methylthiophen-2-ylmethyl group. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology.

Preparation Methods

The synthesis of 1-(2,5-dimethylphenyl)-4-[(5-methylthiophen-2-yl)methyl]piperazine typically involves the reaction of 1-(2,5-dimethylphenyl)piperazine with 5-methylthiophen-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely follow similar reaction pathways with optimization for yield and purity.

Chemical Reactions Analysis

1-(2,5-dimethylphenyl)-4-[(5-methylthiophen-2-yl)methyl]piperazine can undergo various chemical reactions, including:

Scientific Research Applications

1-(2,5-dimethylphenyl)-4-[(5-methylthiophen-2-yl)methyl]piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylphenyl)-4-[(5-methylthiophen-2-yl)methyl]piperazine is not fully understood. it is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes. The piperazine ring is known to mimic the structure of certain neurotransmitters, potentially leading to interactions with receptors in the central nervous system .

Comparison with Similar Compounds

Similar compounds to 1-(2,5-dimethylphenyl)-4-[(5-methylthiophen-2-yl)methyl]piperazine include:

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-4-[(5-methylthiophen-2-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2S/c1-14-4-5-15(2)18(12-14)20-10-8-19(9-11-20)13-17-7-6-16(3)21-17/h4-7,12H,8-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZLHKFLIODZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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